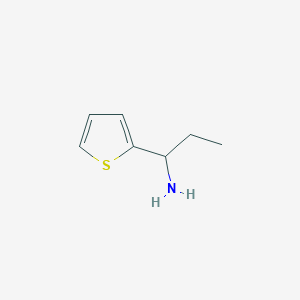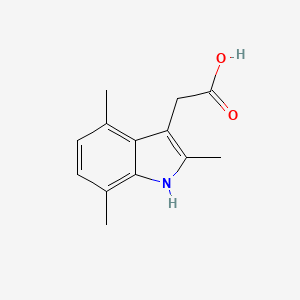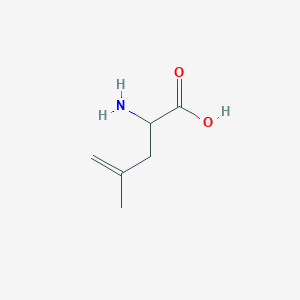
5-Bromofuran-2-carbohydrazide
Vue d'ensemble
Description
5-Bromofuran-2-carbohydrazide is a compound with the molecular weight of 205.01 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
Carbohydrazides and their Schiff bases are important classes of heterocycles that are employed in the area of organic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized . A series of Schiff bases have been prepared by the condensation of 5-bromofuran-2-carboxyhydrazide with different aromatic and heterocyclic aldehydes .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H5BrN2O2 . The InChI key for this compound is AKANWSCBFOMJNS-UHFFFAOYSA-N .Chemical Reactions Analysis
Carbohydrazides and their Schiff bases have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities . The synthesis of various 2-(substituted phenyl/quinolin 2-yl/6-methoxy naphthalen 2-yl)-3-(5’-bromofuran-2’-carboxamido) – thiazolidine-4-ones by cyclocondensation reaction between Schiff bases and thioglycolic acid has been reported .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 205.01 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthèse des 5-imidazolones
Le 5-Bromofuran-2-carbohydrazide est utilisé dans la synthèse des 5-imidazolones . Ces composés sont synthétisés par la condensation de différentes 5-oxazolones avec le this compound . Les structures de tous les composés synthétisés ont été confirmées par leur analyse élémentaire et les données spectrales IR, 1H RMN .
Agents antimicrobiens
Les 5-imidazolones synthétisés à partir du this compound présentent des propriétés antimicrobiennes potentielles . Cela fait du this compound un composé précieux dans le développement de nouveaux agents antimicrobiens .
Blocs de construction chimiques
Le this compound est un bloc de construction chimique utilisé dans la synthèse de divers autres composés . Il est utilisé dans la production d'une large gamme de produits chimiques, notamment le 5-bromo-1-benzofuran-2-carbaldéhyde, le 5-phénoxymethyl-furan-2-carbaldéhyde et le 5- (2-fluoro-phényl)-furan-2-carbaldéhyde .
Recherche et développement
Le this compound est utilisé dans les laboratoires de recherche et développement . Il est utilisé dans la synthèse de nouveaux composés et l'étude de leurs propriétés .
Industrie pharmaceutique
Le this compound peut être utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments . Ses propriétés en font un composé précieux dans la synthèse de nouveaux produits pharmaceutiques .
Science des matériaux
Dans le domaine de la science des matériaux, le this compound peut être utilisé dans la synthèse de nouveaux matériaux . Ces matériaux peuvent avoir diverses applications, notamment dans l'électronique, les revêtements, etc. .
Mécanisme D'action
Target of Action
The primary targets of 5-Bromofuran-2-carbohydrazide are currently unknown. This compound is a derivative of furoic acid , which is a class of aromatic heterocyclic compounds containing a furan ring . .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes
Result of Action
Some furan derivatives have been associated with antimicrobial activity , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their mechanisms.
Safety and Hazards
5-Bromofuran-2-carbohydrazide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .
Orientations Futures
The switch from traditional resources such as crude oil to biomass in substantial parts of the chemical industry has begun . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Furan platform chemicals (FPCs) directly available from biomass have a wide range of potential applications .
Analyse Biochimique
Biochemical Properties
5-Bromofuran-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with enzymes such as methionine aminopeptidase from Escherichia coli suggests its potential as an antimicrobial agent . Additionally, its ability to form Schiff bases with aldehydes indicates its versatility in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by affecting the intrinsic apoptosis pathway . Moreover, it has been observed to alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to methionine aminopeptidase results in the inhibition of this enzyme, which is crucial for protein synthesis in bacteria . Additionally, the compound’s ability to form hydrazone derivatives with aldehydes further enhances its biochemical activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but may degrade over time when exposed to light and air . Long-term studies have shown that its effects on cellular function can persist, with continued modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses have been shown to exhibit antimicrobial and anticancer properties without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with methionine aminopeptidase affects protein synthesis and metabolic processes in bacteria . Additionally, the compound’s ability to form hydrazone derivatives impacts various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is highly soluble in water, which aids its distribution in biological systems . It does not readily cross the blood-brain barrier, limiting its effects to peripheral tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound’s ability to form hydrazone derivatives also influences its localization within specific cellular compartments .
Propriétés
IUPAC Name |
5-bromofuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKANWSCBFOMJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332835 | |
| Record name | 5-bromofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89282-37-1 | |
| Record name | 5-bromofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89282-37-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Bromofuran-2-carbohydrazide in synthesizing compounds with potential antimicrobial activity?
A1: this compound serves as a crucial building block in synthesizing molecules with potential antimicrobial properties. [, ] It acts as a reactant that readily undergoes condensation reactions with other molecules, leading to the formation of new heterocyclic compounds.
- In the first article [], this compound reacts with various aromatic aldehydes to form hydrazones. These hydrazones then undergo cyclocondensation with mercaptoacetic acid to yield a series of 4-oxo-thiazolidines, which were subsequently evaluated for their antibacterial activity.
- In the second article [], this compound reacts with 5-oxazolones to produce 1-(5'-Bromofuran-2-carboxyamido)-2-phenyl-4-(substituted benzylidene)-imidazolin-5-ones. These imidazolin-5-ones were also investigated for their potential antimicrobial effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





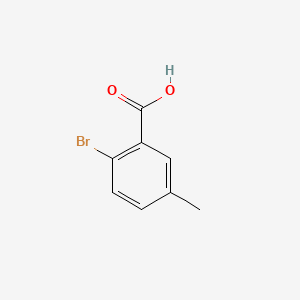


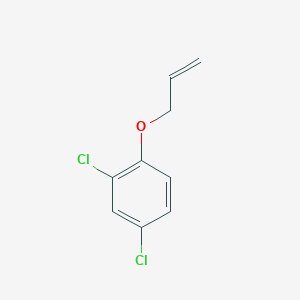
![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)
